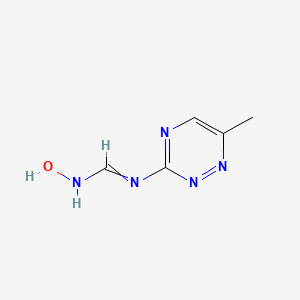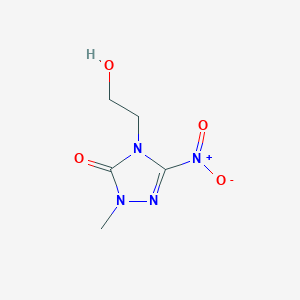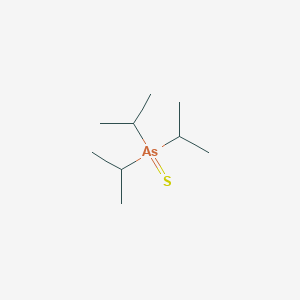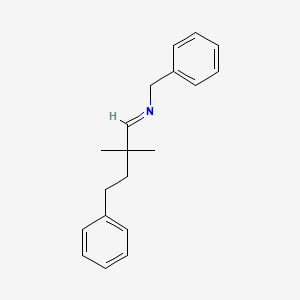
9-hydroperoxy-9H-fluorene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroperoxy-9H-fluorene-9-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both hydroperoxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroperoxy-9H-fluorene-9-carboxylic acid typically involves the oxidation of 9H-fluorene-9-carboxylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and isolation of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group in this compound can undergo further oxidation to form more stable peroxy compounds.
Reduction: The compound can be reduced to form 9-hydroxy-9H-fluorene-9-carboxylic acid.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Peroxy derivatives.
Reduction: 9-Hydroxy-9H-fluorene-9-carboxylic acid.
Substitution: Substituted fluorene derivatives.
Scientific Research Applications
9-Hydroperoxy-9H-fluorene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential antioxidant properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 9-hydroperoxy-9H-fluorene-9-carboxylic acid involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it may interact with cellular components to modulate oxidative stress and influence signaling pathways.
Comparison with Similar Compounds
9-Hydroxy-9H-fluorene-9-carboxylic acid: A reduced form of the compound with a hydroxyl group instead of a hydroperoxy group.
9-Fluorenone-9-carboxylic acid: An oxidized form with a ketone group.
9-Fluorenol: A related compound with a hydroxyl group on the fluorene ring.
Uniqueness: 9-Hydroperoxy-9H-fluorene-9-carboxylic acid is unique due to the presence of both hydroperoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various redox reactions makes it a valuable compound in both synthetic and biological research.
Properties
CAS No. |
60538-69-4 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-hydroperoxyfluorene-9-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)14(18-17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) |
InChI Key |
QVGVHCNCNGPCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)





![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
